molecular formula C6H3Cl2NO B6588951 3,4-dichloropyridine-2-carbaldehyde CAS No. 1211517-04-2

3,4-dichloropyridine-2-carbaldehyde

Cat. No. B6588951
CAS RN: 1211517-04-2
M. Wt: 176
InChI Key:
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Description

3,4-Dichloropyridine-2-carbaldehyde (3,4-DCPA) is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is a colorless, crystalline solid that is soluble in water, alcohols, and other organic solvents. 3,4-DCPA is an important intermediate in the synthesis of many compounds, and it is also used as a starting material for the production of a variety of pharmaceuticals, agrochemicals, and other compounds.

Mechanism of Action

The mechanism of action of 3,4-dichloropyridine-2-carbaldehyde is not well understood. It is thought to be an electrophilic species, which reacts with nucleophiles such as amines and alcohols to form new compounds. It is also believed to act as a catalyst in some reactions, such as the synthesis of pyridines and pyrrolidines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-dichloropyridine-2-carbaldehyde are not well understood. It is believed to be metabolized in the body, but the exact pathways are unknown. It is also thought to have some toxic effects, although the exact mechanisms are not known.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,4-dichloropyridine-2-carbaldehyde in laboratory experiments is its availability and low cost. It is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using 3,4-dichloropyridine-2-carbaldehyde is its toxicity, which can be a concern when conducting experiments in biological systems.

Future Directions

There are a number of potential future directions for research on 3,4-dichloropyridine-2-carbaldehyde. These include further investigations into its biochemical and physiological effects, as well as the development of new synthetic methods for its production. Additionally, more research is needed to understand the exact mechanisms of action of 3,4-dichloropyridine-2-carbaldehyde, and to develop methods for its safe and effective use in laboratory experiments.

Synthesis Methods

3,4-dichloropyridine-2-carbaldehyde can be synthesized by a variety of methods, including the reaction of pyridine with chloral, the reaction of pyridine with chloroacetaldehyde, and the reaction of pyridine with dichloroacetic acid. The most common method is the reaction of pyridine with chloral, which produces 3,4-dichloropyridine-2-carbaldehyde in high yields. This reaction is typically conducted in aqueous solution and requires the presence of an acid catalyst.

Scientific Research Applications

3,4-dichloropyridine-2-carbaldehyde is widely used in scientific research, particularly in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a starting material for the synthesis of a variety of compounds, such as pyridines, pyrrolidines, and pyrimidines. 3,4-dichloropyridine-2-carbaldehyde has also been used in the synthesis of a variety of heterocyclic compounds, such as quinolines and indoles.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,4-dichloropyridine-2-carbaldehyde can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2-chloropyridine", "acrolein", "chlorine gas", "sodium hydroxide", "sulfuric acid", "sodium bisulfite" ], "Reaction": [ "Step 1: 2-chloropyridine is reacted with acrolein in the presence of sulfuric acid to form 3-chloro-4-(prop-2-en-1-yl)pyridine.", "Step 2: The resulting product is then chlorinated using chlorine gas to form 3,4-dichloro-4-(prop-2-en-1-yl)pyridine.", "Step 3: The product from step 2 is then treated with sodium hydroxide to hydrolyze the prop-2-en-1-yl group to form 3,4-dichloropyridine-2-carboxylic acid.", "Step 4: The carboxylic acid is then reduced using sodium bisulfite to form 3,4-dichloropyridine-2-carbaldehyde." ] }

CAS RN

1211517-04-2

Product Name

3,4-dichloropyridine-2-carbaldehyde

Molecular Formula

C6H3Cl2NO

Molecular Weight

176

Purity

95

Origin of Product

United States

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